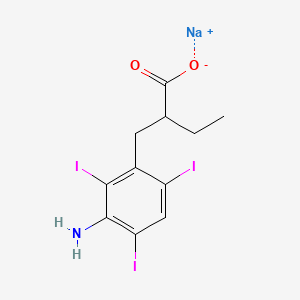

Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate

Description

Discovery and Developmental Chronology

Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate emerged as part of mid-20th-century efforts to improve cholecystographic imaging. Its parent compound, iopanoic acid (C~11~H~12~I~3~NO~2~), was first synthesized in the 1950s to address the limitations of earlier contrast agents like strontium bromide and Lipiodol. The sodium salt form, registered under CAS 2497-78-1, was developed to enhance water solubility, facilitating intravenous administration for hepatobiliary imaging.

The compound’s structure integrates three iodine atoms on a benzyl ring, a design choice rooted in the need for high radiopacity. Early studies demonstrated its preferential uptake by the liver and gallbladder, enabling visualization of biliary pathologies. By the 1970s, it became a cornerstone agent for oral cholecystography, though its use declined with the advent of non-ionic, low-osmolar alternatives.

Nomenclature Evolution and Semantic Relationships

The compound’s nomenclature reflects both its chemical structure and historical context. Initially marketed as iopanoate sodium, it was later systematized as This compound under IUPAC rules. Key synonyms include:

| Common Name | Systematic Name |

|---|---|

| Iopanoic acid sodium salt | Sodium 3-amino-α-ethyl-2,4,6-triiodohydrocinnamate |

| Sodium iopanoate | Sodium 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

The transition from trade names to systematic terminology paralleled regulatory demands for precise chemical descriptors. The butyrate suffix denotes the four-carbon chain, while triiodobenzyl specifies the iodinated aromatic core.

Pioneering Studies in Radiographic Contrast Chemistry

Research in the 1960s revealed the compound’s dual role as a contrast agent and endocrine modulator. Beyond imaging, it inhibited 5’-deiodinase enzymes, blocking the conversion of thyroxine (T~4~) to triiodothyronine (T~3~). This property spurred investigations into its therapeutic potential for hyperthyroidism, though its clinical use remained limited to diagnostic applications.

Structural analyses highlighted the importance of the sodium counterion in reducing osmolality compared to non-salt forms. With a molecular weight of 592.91 g/mol, its ionic nature contributed to osmolalities exceeding 1,500 mOsm/kg, a characteristic later mitigated by non-ionic agents.

Paradigm Shifts in Diagnostic Agent Research

This compound exemplifies the transition from ionic to non-ionic contrast media. Early high-osmolar ionic agents like this compound were associated with adverse hemodynamic effects, prompting the development of low-osmolar alternatives (e.g., iohexol) in the 1980s.

The compound’s decline underscores broader trends in radiochemistry:

- Shift to Non-Ionic Agents : Reduced chemotoxicity and osmolality improved patient tolerance.

- Targeted Molecular Design : Newer agents prioritized renal excretion over hepatobiliary clearance.

- Multimodal Applications : Modern contrast media serve dual diagnostic and therapeutic roles, a concept foreshadowed by this compound’s enzyme inhibition.

Properties

CAS No. |

2497-78-1 |

|---|---|

Molecular Formula |

C11H11I3NNaO2 |

Molecular Weight |

592.91 g/mol |

IUPAC Name |

sodium;2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C11H12I3NO2.Na/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14;/h4-5H,2-3,15H2,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

LEXZDSSHLHPSQC-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis of sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate typically begins with 3-aminobenzoic acid or its derivatives, which undergo iodination to introduce iodine atoms at the 2,4,6-positions of the benzene ring. The iodinated intermediate is then esterified with butyric acid derivatives, followed by conversion to the sodium salt form. The process often involves controlled reaction conditions such as temperature, solvents, and reaction times to optimize yield and purity.

Iodination of 3-Aminobenzoic Acid

A key initial step is the iodination of 3-aminobenzoic acid to form 3-amino-2,4,6-triiodobenzoic acid. This is achieved by reacting 3-aminobenzoic acid with iodine in the presence of hydrogen peroxide as an oxidizing agent to maintain iodine concentration and promote substitution at the desired positions. The reaction is carried out in ethanol at reflux temperature (~80°C) for about three hours.

-

- Solvent: Ethanol

- Reagents: Iodine, hydrogen peroxide (30%)

- Temperature: Reflux (~80°C)

- Time: 3 hours

- Workup: Addition of sodium metabisulfite to quench excess iodine, filtration, and drying.

Esterification with Butyric Acid Derivatives

The iodinated acid is then esterified with methyl alpha-bromobutyrate to form methyl alpha-(3-amino-2,4,6-triiodobenzoyloxy)-butyrate. This reaction is typically conducted in methanol under reflux conditions for an extended period (up to three days) to ensure complete ester formation.

-

- Solvent: Methanol

- Reagents: Sodium 3-amino-2,4,6-triiodobenzoate, methyl alpha-bromobutyrate

- Temperature: Reflux (~90°C)

- Time: 3 days

- Workup: Vacuum stripping of methanol, ether extraction, washing with KHCO3 solution, drying, and crystallization.

Conversion to Sodium Salt

The methyl ester is saponified to the corresponding sodium salt by treatment with sodium hydroxide in methanol/water mixture. The reaction mixture is heated briefly and then acidified to precipitate the free acid, which is then converted to the sodium salt by neutralization.

-

- Solvent: Methanol and water

- Reagents: 4N NaOH

- Temperature: Heating for 20 minutes

- Workup: Dilution, filtration with carbon, acidification with HCl, crystallization overnight.

Alternative Synthesis via Diethyl Dibromoadipate

An alternative method involves reacting sodium 3-amino-2,4,6-triiodobenzoate with diethyl alpha,alpha-dibromoadipate in glycol monoethyl ether at 80°C for 30 hours to form bis-3-amino-2,4,6-triiodobenzoyloxy esters of alkanedicarboxylic acids, which can be further saponified to yield the sodium salt of the target compound.

-

- Solvent: Glycol monoethyl ether

- Reagents: Sodium 3-amino-2,4,6-triiodobenzoate, diethyl alpha,alpha-dibromoadipate

- Temperature: 80°C

- Time: 30 hours

- Workup: Heating residue with ethyl acetate, recrystallization, saponification with NaOH, acid precipitation.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Iodination | 3-aminobenzoic acid, I2, H2O2, ethanol | Reflux (~80°C) | 3 hours | 88 | 3-amino-2,4,6-triiodobenzoic acid, mp 198-200°C |

| Esterification | Sodium 3-amino-2,4,6-triiodobenzoate, methyl α-bromobutyrate, MeOH | Reflux (~90°C) | 3 days | High | Methyl α-(3-amino-2,4,6-triiodobenzoyloxy)-butyrate, mp ~72°C |

| Saponification and Salt Formation | Methyl ester, NaOH (4N), MeOH/H2O | Heating (20 min) | 20 min | 75.4 | This compound |

| Alternative Ester Formation | Sodium 3-amino-2,4,6-triiodobenzoate, diethyl α,α-dibromoadipate, glycol monoethyl ether | 80°C | 30 hours | Moderate | Bis-(3-amino-2,4,6-triiodobenzoyloxy) adipate esters |

| Industrial Sodium Butyrate Formation (Related) | Butyric acid, NaOH aqueous solution | 50-70°C | 2 hours | 98 | Sodium butyrate, white crystalline powder |

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atoms can be reduced to form less iodinated compounds.

Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of less iodinated compounds.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medical Imaging

Contrast Agent in Radiology

One of the primary applications of sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is as a contrast agent in X-ray radiology. The iodine content in the compound provides excellent X-ray opacity, making it suitable for enhancing the visibility of internal structures during imaging procedures. This characteristic is particularly beneficial in various diagnostic imaging techniques, including:

- Computed Tomography (CT) Scans: The compound can improve the contrast of images, aiding in the detection of abnormalities.

- Fluoroscopy: It can be used to visualize the movement of internal organs and blood flow.

The ability to enhance image quality while minimizing toxicity makes this compound a valuable tool in medical diagnostics.

Therapeutic Applications

Potential in Oncology

Research indicates that this compound may have therapeutic potential beyond its imaging capabilities. The iodine component can be leveraged for targeted drug delivery systems in oncology. By attaching therapeutic agents to the compound, it may facilitate localized treatment of tumors while reducing systemic side effects associated with conventional chemotherapy.

Cardiovascular Applications

The compound's biological activity suggests potential applications in cardiovascular medicine. Its properties may allow for targeted delivery of drugs to specific areas within the cardiovascular system, enhancing therapeutic efficacy while minimizing adverse effects.

Interaction Studies

Studies on this compound's interactions within biological systems reveal its potential antibacterial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that this compound may exhibit similar effects. This aspect opens avenues for further research into its use as an antibacterial agent .

Mechanism of Action

The mechanism of action of Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound may facilitate binding to specific sites, while the amino and butyrate groups can interact with other functional groups in the target molecules. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Properties

The following table summarizes key structural and physicochemical differences:

Key Observations :

- Substituent Effects: The amino group in iopanoic acid enhances water solubility and ionic character (as a sodium salt), facilitating biliary excretion.

- Side Chain Modifications: Propanoic acid (Methyl-IPA) reduces steric bulk compared to butyrate, which may influence absorption rates in biological systems .

Pharmacological and Functional Differences

Iopanoic Acid (this compound)

- Mechanism : Concentrates in the gallbladder by binding to plasma proteins, enabling visualization via X-ray .

- Dosage : Administered orally at 3–6 g, with peak biliary excretion occurring within 10–15 hours .

Ethyl-IPA and Methyl-IPA

- Application: Used in mongoose bait studies at 2 baits/ha, demonstrating high uptake rates. The hydroxy group may reduce metabolic stability, favoring rapid clearance in non-target species .

2-(3-Butyramido-2,4,6-Triiodobenzyl)butanoic Acid

- Structural Note: The butyramido group introduces a bulky side chain, likely reducing solubility but enhancing binding affinity to specific receptors (exact targets unspecified) .

Critical Analysis :

- Iopanoic acid’s sodium salt formulation improves gastrointestinal absorption but carries risks of iodine-related adverse effects .

- Ethyl-IPA and Methyl-IPA’s hydroxy groups may mitigate iodine toxicity, as seen in their use in non-clinical bait studies .

Research and Clinical Findings

- Iopanoic Acid: Validated in clinical settings for gallbladder imaging, with studies confirming 95% biliary excretion efficiency .

- Ethyl-IPA/Methyl-IPA : Field trials demonstrated >30% mongoose population reach at 2 baits/ha, suggesting favorable environmental persistence .

- Butyramido Derivative: Limited data exist, though its higher molecular weight (641.02 vs. 570.93) suggests prolonged half-life .

Biological Activity

Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₈I₃NNaO₂

- Molecular Weight : 500.842 g/mol

- Density : 2.916 g/cm³

- Boiling Point : 473.5°C at 760 mmHg

- Flash Point : 240.2°C

These properties suggest a compound that could interact with biological systems in significant ways, particularly given the presence of iodine, which is known for its roles in imaging and biological processes.

This compound exhibits biological activity primarily through its interaction with various biological pathways:

- Antioxidant Activity : The iodine atoms in the structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The amino group can interact with receptors and enzymes, influencing signaling pathways related to inflammation and cellular growth.

- Potential Hypoglycemic Effects : Similar compounds have shown promise in enhancing insulin secretion and glucose uptake in cells, suggesting that this compound may also exhibit hypoglycemic effects.

Antidiabetic Potential

Research indicates that compounds with structural similarities to this compound have demonstrated significant antidiabetic properties. For example:

- Case Study : A study on related compounds showed that they could promote insulin secretion effectively in diabetic models, with dosages as low as 10 mg/kg demonstrating efficacy . This suggests that this compound may also have similar effects.

Imaging Applications

Due to its iodine content, this compound may serve as a contrast agent in medical imaging:

- Research Findings : Iodine-based compounds are widely used for X-ray imaging due to their high radiopacity. The structural characteristics of this compound could enhance the efficacy of imaging techniques by providing clearer images through improved contrast .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial:

- Toxicological Studies : Preliminary studies on related iodine-based compounds indicate a need for careful dosage management to avoid adverse effects such as thyroid dysfunction or allergic reactions . Ongoing research is necessary to establish a comprehensive safety profile for this compound.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate?

- Synthesis : The compound is synthesized via iodination of the benzyl group in the precursor molecule, followed by salt formation with sodium. Key steps include purification using recrystallization or column chromatography to remove unreacted iodine residues.

- Characterization : Techniques include:

- X-ray crystallography for structural confirmation (referencing InChi and SMILES data in ).

- NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and iodine substitution patterns .

- Elemental analysis to confirm stoichiometry (CHINNaO) .

Q. How can researchers ensure analytical precision when quantifying impurities in this compound?

- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve epimers or degradation products, as minor chromatographic adjustments can improve separation .

- Spectroscopic Standards : Cross-reference with spectral libraries (e.g., IR, UV-Vis) for triiodinated aromatic compounds, as documented in pharmacopeial guidelines .

- Limit Tests : Implement pharmacopeial impurity profiling protocols, specifying thresholds for unidentified impurities (<0.1% per ICH guidelines) .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s efficacy as an X-ray contrast agent?

- Iodine Density : The three iodine atoms (2,4,6-positions) provide high electron density, enhancing X-ray attenuation. Molecular docking studies suggest strong hydrophobic interactions with serum proteins, prolonging vascular retention .

- Biliary Excretion : The butyrate moiety may facilitate hepatic uptake via organic anion transporters, as seen in structurally related agents like iopanoic acid .

- Contradictions : Variability in excretion rates across species (e.g., rodents vs. humans) necessitates careful pharmacokinetic modeling to optimize dosing .

Q. How can researchers address discrepancies in experimental outcomes related to its pharmacokinetics?

- Model Selection : Use transgenic mice expressing human hepatic transporters to better mimic human metabolism .

- Dose Optimization : Apply quadratic regression analysis (e.g., 500 mg/kg in poultry studies) to identify non-linear pharmacokinetic relationships .

- Metabolomic Profiling : Track fecal short-chain fatty acids (SCFAs) to assess gut microbiota-mediated metabolism, as demonstrated in sodium butyrate studies .

Q. What experimental designs are optimal for studying its anti-inflammatory effects in vivo?

- Factorial Design : Use a 2×2 factorial approach (e.g., treatment vs. challenge with pathogens) to isolate compound-specific effects from confounding variables .

- Biomarker Analysis : Measure NF-κB pathway inhibition via Western blot (e.g., reduced IκB phosphorylation) and qPCR for inflammatory cytokines (IL-6, COX-2) .

- Contradictions : While sodium butyrate analogs show anti-inflammatory effects in macrophages, coated formulations may lack antioxidant efficacy in certain models, necessitating species-specific validation .

Q. Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.